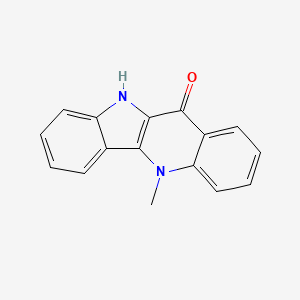
4,4',6,6'-Tetra-tert-butyl-2,2'-bi-1,3,2-benzodioxaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole is a complex organic compound known for its unique structure and properties. This compound features two benzodioxaborole units connected by a biaryl linkage, with four tert-butyl groups providing steric hindrance. It is of interest in various fields of chemistry due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole typically involves the reaction of 2,2’-bi-1,3,2-benzodioxaborole with tert-butyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of hydrogen atoms with tert-butyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of boron-containing alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where tert-butyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential use in biological systems, particularly in drug delivery and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole involves its interaction with molecular targets through its boron atoms. These interactions can lead to the formation of boron-oxygen or boron-nitrogen bonds, which are crucial in various chemical and biological processes. The pathways involved include coordination with metal ions and participation in redox reactions.
Comparaison Avec Des Composés Similaires
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole can be compared with similar compounds such as:
2,2’,6,6’-Tetra-tert-butyl-4,4’-methylenediphenol: This compound also features tert-butyl groups and a biaryl linkage but differs in its functional groups and reactivity.
2,2’,2’‘,6,6’,6’‘-Hexa-tert-butyl-4,4’,4’'-[(2,4,6-trimethyl-1,3,5-benzenetriyl)trismethylene]triphenol: Another compound with multiple tert-butyl groups, used in different applications due to its distinct structure.
The uniqueness of 4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole lies in its specific arrangement of boron and oxygen atoms, which imparts unique reactivity and stability compared to other similar compounds.
Propriétés
Numéro CAS |
158780-81-5 |
|---|---|
Formule moléculaire |
C28H40B2O4 |
Poids moléculaire |
462.2 g/mol |
Nom IUPAC |
4,6-ditert-butyl-2-(4,6-ditert-butyl-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C28H40B2O4/c1-25(2,3)17-13-19(27(7,8)9)23-21(15-17)31-29(33-23)30-32-22-16-18(26(4,5)6)14-20(24(22)34-30)28(10,11)12/h13-16H,1-12H3 |
Clé InChI |
GQXVWEZZPLBNRD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=CC(=CC(=C2O1)C(C)(C)C)C(C)(C)C)B3OC4=CC(=CC(=C4O3)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




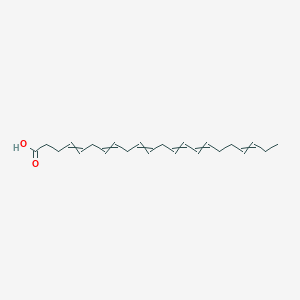
phosphanium nitrate](/img/structure/B14262546.png)

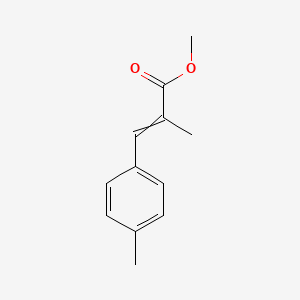
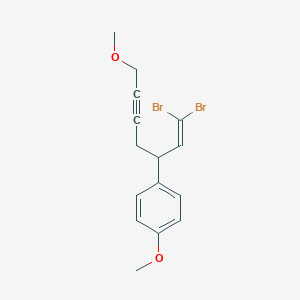


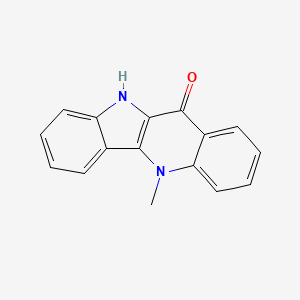
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
